

The Amylin Analogue Cagrilintide: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cagrilintide is a novel, long-acting amylin analogue currently under investigation for the management of obesity.[1][2] Amylin, a neuroendocrine hormone co-secreted with insulin from pancreatic β-cells, plays a key role in energy homeostasis by regulating appetite and slowing gastric emptying.[3][4] **Cagrilintide** is engineered for enhanced stability and a prolonged half-life, allowing for once-weekly subcutaneous administration.[1] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of **Cagrilintide**, summarizing key clinical trial data, experimental methodologies, and its mechanism of action.

Mechanism of Action

Cagrilintide exerts its effects by acting as an agonist at both amylin and calcitonin receptors.

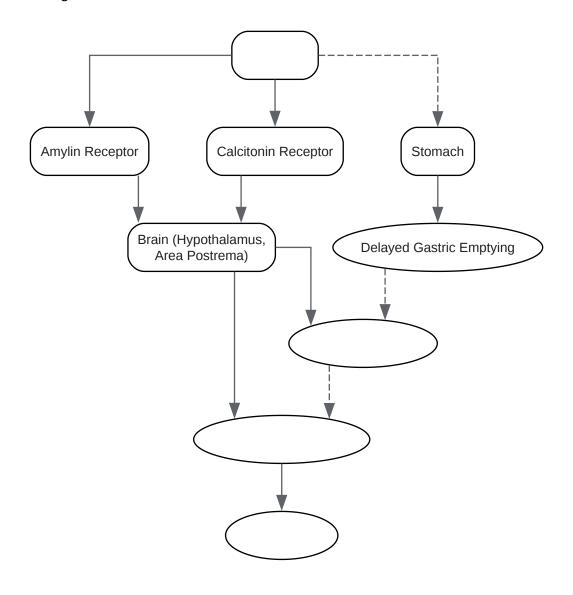
[5][6] These receptors are located in areas of the brain that are crucial for appetite regulation, such as the hypothalamus and the area postrema.[3][7] By activating these receptors,

Cagrilintide enhances feelings of satiety, reduces food intake, and delays gastric emptying.[8]

[9] The synergistic action on both receptor types is believed to contribute to its potent effects on weight loss.[5]



The signaling pathway of **Cagrilintide** involves the activation of these G-protein coupled receptors, leading to downstream effects that ultimately result in reduced caloric intake and subsequent weight loss.



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Caption: Cagrilintide Signaling Pathway

Pharmacokinetics

The pharmacokinetic profile of **Cagrilintide** is characterized by slow absorption and a long elimination half-life, which supports a once-weekly dosing regimen.[10] Co-administration with the GLP-1 receptor agonist semaglutide does not appear to significantly alter the pharmacokinetic properties of either drug.[10]



Table 1: Pharmacokinetic Parameters of **Cagrilintide** (in combination with Semaglutide 2.4 mg) [10]

Cagrilintide Dose	Cmax (nmol/L)	Tmax (median, h)	AUC0-168h (nmol·h/L)	Half-life (h)
0.16 mg	6.14	24-72	926	159-195
4.5 mg	170	24-72	24,271	159-195

Pharmacodynamics

The pharmacodynamic effects of **Cagrilintide** are primarily centered on weight reduction and improvements in metabolic parameters. Clinical trials have consistently demonstrated dose-dependent weight loss with **Cagrilintide** treatment.[2][11]

Table 2: Efficacy of Once-Weekly Cagrilintide Monotherapy at 26 Weeks (Phase 2 Trial)[2]

Treatment Group	Mean % Weight Reduction from Baseline	
Placebo	3.0%	
Cagrilintide 0.3 mg	6.0%	
Cagrilintide 0.6 mg	6.8%	
Cagrilintide 1.2 mg	8.7%	
Cagrilintide 2.4 mg	9.8%	
Cagrilintide 4.5 mg	10.8%	
Liraglutide 3.0 mg	9.0%	

When combined with semaglutide (as CagriSema), the weight loss effects are even more pronounced, demonstrating a synergistic relationship.[12]

Table 3: Efficacy of CagriSema (**Cagrilintide** 2.4 mg and Semaglutide 2.4 mg) at 68 Weeks (REDEFINE 1 Trial)[12]



Treatment Group	Mean % Weight Reduction from Baseline
Placebo	-3.0%
Cagrilintide 2.4 mg	-11.5%
Semaglutide 2.4 mg	-14.9%
CagriSema	-20.4%

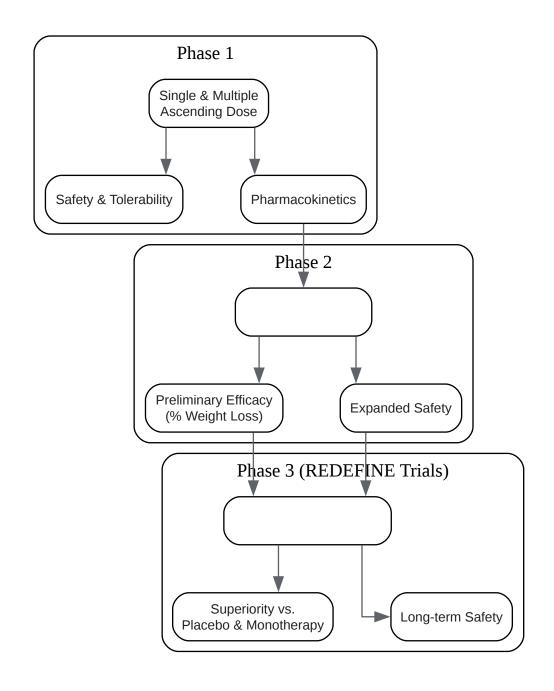
Table 4: Efficacy of CagriSema in Patients with Type 2 Diabetes at 68 Weeks (REDEFINE 2 Trial)[12]

Treatment Group	Mean % Weight Reduction from Baseline	
Placebo	-3.4%	
CagriSema	-13.7%	

Experimental Protocols

The clinical development of **Cagrilintide** has involved a series of rigorously designed studies to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics.





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Caption: Clinical Trial Workflow for Cagrilintide

Phase 1b, Multiple-Ascending Dose Trial (NCT03600480) [13]

- Design: Randomized, placebo-controlled, multiple-ascending dose trial.
- Participants: Individuals aged 18-55 years with a BMI of 27.0-39.9 kg/m².



- Intervention: Once-weekly subcutaneous injections of Cagrilintide (0.16, 0.30, 0.60, 1.2, 2.4, or 4.5 mg) or placebo, in combination with once-weekly subcutaneous semaglutide 2.4 mg. Doses were escalated at 4-week intervals over 16 weeks, followed by a 4-week treatment period at the target dose.
- Primary Endpoint: Number of treatment-emergent adverse events.
- Secondary and Exploratory Endpoints: Pharmacokinetic parameters (AUC, Cmax), and pharmacodynamic parameters including changes in body weight and glycemic control.

Phase 2, Dose-Finding Trial (NCT03856047)[5]

- Design: Multicentre, randomized, double-blind, placebo-controlled, and active-controlled dose-finding trial.
- Participants: Adults without diabetes, with a BMI of at least 30 kg/m² or at least 27 kg/m² with hypertension or dyslipidemia.
- Intervention: Participants were randomly assigned to receive once-weekly subcutaneous injections of **Cagrilintide** (0.3, 0.6, 1.2, 2.4, or 4.5 mg), once-daily liraglutide 3.0 mg, or placebo for 26 weeks.
- Primary Endpoint: Percentage change in body weight from baseline to week 26.

Phase 3, REDEFINE 1 and 2 Trials[12]

- Design: Multicenter, randomized, double-blind, placebo-controlled trials.
- Participants:
 - REDEFINE 1: Adults without type 2 diabetes with a BMI ≥30 kg/m² or ≥27 kg/m² with at least one weight-related comorbidity.
 - REDEFINE 2: Adults with type 2 diabetes and a BMI ≥27 kg/m².
- Intervention:



- REDEFINE 1: Once-weekly subcutaneous CagriSema (Cagrilintide 2.4 mg/semaglutide 2.4 mg), Cagrilintide 2.4 mg alone, semaglutide 2.4 mg alone, or placebo for 68 weeks.
- REDEFINE 2: Once-weekly subcutaneous CagriSema (Cagrilintide 2.4 mg/semaglutide 2.4 mg) or placebo for 68 weeks.
- Primary Endpoints: Percentage change in body weight from baseline and the proportion of participants achieving at least 5% weight loss.

Key Assay Methodologies

- Pharmacokinetic Analysis: Plasma concentrations of Cagrilintide are typically quantified using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[10]
 [13] This technique offers high sensitivity and specificity for measuring peptide drugs in biological matrices.
- Assessment of Appetite: Subjective feelings of appetite, satiety, hunger, and prospective food consumption are commonly assessed using validated Visual Analog Scales (VAS).[8][12]
- Gastric Emptying: Gastric emptying rates can be measured by gastric emptying scintigraphy, which is considered the gold standard.[7][14] This involves the ingestion of a radiolabeled meal and subsequent imaging to track its passage through the stomach.
- Insulin Sensitivity: The hyperinsulinemic-euglycemic clamp technique is the gold standard for assessing insulin sensitivity.[15][16] This involves a constant infusion of insulin while maintaining blood glucose at a normal level with a variable glucose infusion.
- Caloric Intake: In clinical trials, caloric intake is often assessed through self-reported food diaries, which are then analyzed by research dietitians using nutritional software.[17]

Safety and Tolerability

Across clinical trials, **Cagrilintide** has been generally well-tolerated. The most common adverse events are gastrointestinal in nature, including nausea, vomiting, and diarrhea.[10][18] These events are typically mild to moderate in severity and tend to decrease over time.

Conclusion



Cagrilintide, as a long-acting amylin analogue, demonstrates a favorable pharmacokinetic profile for once-weekly dosing and significant pharmacodynamic effects on weight loss, particularly when combined with a GLP-1 receptor agonist. Its mechanism of action, targeting central pathways of appetite regulation, offers a promising therapeutic approach for the management of obesity. Further long-term studies will continue to elucidate its full clinical potential and safety profile.

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